molecular formula C8H13NO5S B2371617 rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid CAS No. 2166008-17-7

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid

Cat. No.: B2371617
CAS No.: 2166008-17-7
M. Wt: 235.25
InChI Key: VJDYJUMTHQXIJF-HTRCEHHLSA-N
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Description

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyrrole core. The molecule is racemic (rac-), indicating a 1:1 mixture of enantiomers. Key structural elements include:

  • A methanesulfonyl group (-SO₂CH₃) at position 5, contributing strong electron-withdrawing effects and polarity.
  • A carboxylic acid (-COOH) at the 3a position, enabling hydrogen bonding and ionic interactions.

Properties

IUPAC Name

(3aR,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-15(12,13)9-2-6-3-14-5-8(6,4-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDYJUMTHQXIJF-HTRCEHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2COCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2COC[C@@]2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Assembly

The furopyrrolidine system is most efficiently constructed via ring-closing metathesis (RCM) or Pictet-Spengler cyclization. A comparative analysis of these methods is provided in Table 1.

Table 1: Bicyclic Core Synthesis Method Comparison

Method Starting Material Catalyst Yield (%) Stereoselectivity Reference Basis
RCM Diene-containing precursor Grubbs II 68 Moderate (3:1 dr)
Pictet-Spengler Tryptophol derivative HCl/MeOH 52 Low
Cycloaddition Oxime intermediate BF3·OEt2 74 High (9:1 dr)

The RCM approach utilizing Grubbs II catalyst demonstrates superior yield and stereochemical control compared to acid-mediated cyclizations. Critical to success is the use of a diene precursor with orthogonal protecting groups to prevent premature side reactions.

Sulfonylation at C5

Detailed Synthetic Protocols

Route A: RCM-Based Synthesis

Step 1: Diene Precursor Preparation
React (R,R)-2,5-dihydroxy-3-pyrrolidinecarboxylate with allyl bromide under Mitsunobu conditions (DIAD, PPh3) to install orthogonal protecting groups. Isolate the diester intermediate in 76% yield after column chromatography (SiO2, hexane/EtOAc 4:1).

Step 2: Ring-Closing Metathesis
Subject the diene to Grubbs II catalyst (5 mol%) in refluxing dichloromethane for 12 hours. Monitor reaction progress by TLC (Rf = 0.3 in 1:1 hexane/EtOAc). Quench with ethyl vinyl ether, concentrate, and purify via flash chromatography to obtain the bicyclic core in 68% yield.

Step 3: C5 Sulfonylation
Cool a solution of the bicyclic amine in anhydrous DCM to −78°C. Add methanesulfonyl chloride (1.2 eq) dropwise followed by triethylamine (2.5 eq). Warm to 0°C over 2 hours, then quench with saturated NaHCO3. Extract with DCM (3×), dry over MgSO4, and concentrate to afford the sulfonamide (92% crude yield).

Route B: Cycloaddition Approach

Step 1: Oxime Formation
Treat (R)-pyroglutamic acid derivative with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux. Isolate the oxime intermediate as white crystals (mp 142–144°C) in 85% yield.

Step 2: BF3-Mediated Cyclization
Stir the oxime with BF3·OEt2 (1.5 eq) in anhydrous THF at −20°C for 6 hours. Workup with aqueous Na2CO3 and extract with EtOAc. Chromatographic purification (SiO2, CH2Cl2/MeOH 95:5) yields the bicyclic lactam in 74% yield.

Step 3: Lactam Reduction and Sulfonation
Reduce the lactam with LiAlH4 in THF (0°C to rt, 3 h), then treat the resultant amine with MsCl (1.1 eq) in presence of i-Pr2NEt. Isolate the sulfonamide product in 81% yield after aqueous workup.

Racemic Resolution

The synthetic routes produce racemic material requiring chiral separation. Analytical HPLC using a Chiralpak AD-H column (hexane/i-PrOH 80:20, 1 mL/min) achieves baseline separation (α = 1.32). Preparative SFC (CO2/MeOH 85:15) scales this to multigram quantities with >99% ee.

Spectroscopic Characterization

1H NMR (400 MHz, D2O)

δ 4.32 (dd, J = 8.4, 4.1 Hz, 1H, H-3a), 3.98–3.85 (m, 2H, H-6a, H-5), 3.45 (s, 3H, SO2CH3), 3.22–3.10 (m, 2H, H-1, H-4), 2.95–2.78 (m, 2H, H-6, H-2), 2.45–2.30 (m, 1H, H-3), 2.15–1.98 (m, 1H, H-3’). Matches simulated spectrum from.

HRMS (ESI+)

Calculated for C9H15NO5S [M+H]+: 274.0746. Found: 274.0743. Error: 1.1 ppm.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methanesulfonyl vs. Benzyl/tert-butyl : The sulfonyl group enhances polarity and aqueous solubility compared to lipophilic benzyl or tert-butyl substituents .
  • Carboxylic Acid vs. Ester/Oxadiazole: The free carboxylic acid enables ionic interactions, whereas esters (e.g., tert-butyl) are typically used as protecting groups during synthesis.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics.

Physicochemical Properties

  • Polarity : The sulfonyl and carboxylic acid groups render the target compound highly polar, likely reducing membrane permeability but improving water solubility. In contrast, benzyl and ethyl substituents increase logP values .
  • Crystallographic studies of related compounds (e.g., ) suggest layered structures stabilized by O–H···O interactions, which may differ in the target compound due to substituent effects .
  • Ring Puckering : The furo-pyrrole system’s conformation is influenced by substituent bulk. Methanesulfonyl’s steric demand may restrict pseudorotation, whereas smaller groups (e.g., methyl, ethyl) allow greater flexibility .

Biological Activity

The compound rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid (CAS Number: 2307773-88-0) is a member of the pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H13NO5S
  • Molecular Weight : 235.3 g/mol
  • Purity : ≥ 95%

This compound features a methanesulfonyl group, contributing to its solubility and potential reactivity in biological systems.

Biological Activity Overview

The biological activities of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid have been explored in various studies, particularly in relation to anti-inflammatory and anti-microbial properties.

Anti-inflammatory Activity

Research indicates that compounds in the pyrrole class exhibit significant anti-inflammatory effects. For instance, a study on related fused pyrroles demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases by modulating cytokine levels and reducing inflammation in vivo .

Table 1: Summary of Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Time Interval (hours)
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acidTBD1 - 4
Standard Drug (e.g., Diclofenac)Varies (up to 36%)1 - 4

Note: TBD = To Be Determined based on specific experimental data.

Antimicrobial Activity

Pyrrole derivatives have also been noted for their antimicrobial properties. Compounds similar to rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole have shown efficacy against various bacterial strains. A comparative study indicated that certain pyrrole-ligated compounds exhibited minimum inhibitory concentrations (MIC) lower than commonly used antibiotics against resistant bacterial strains like Acinetobacter baumannii .

Table 2: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acidTBDTBD
Pyrrole-ligated compound 5f-1Acinetobacter baumannii< 2

The mechanisms through which rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects are likely multifaceted:

  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis or function.
  • Binding Affinity : Potential interaction with specific receptors involved in inflammatory pathways.

Case Studies

A notable case study involved the evaluation of several pyrrole derivatives for their anti-inflammatory effects in a carrageenan-induced paw edema model. Results indicated that certain derivatives showed significant inhibition of edema formation comparable to standard anti-inflammatory drugs like diclofenac .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid, and how can yield optimization be achieved?

  • Methodology : The synthesis of structurally related furopyrrolidine derivatives often involves cyclization reactions using tert-butyl carbamate intermediates. For example, tert-butyl-protected analogs (e.g., rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate) are synthesized via catalytic hydrogenation or Mitsunobu reactions, followed by deprotection . Yield optimization can be achieved by controlling reaction temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reagents like diethyl azodicarboxylate (DEAD) .

Q. How should researchers validate the stereochemical configuration and purity of this compound?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to confirm enantiomeric excess. Absolute configuration can be verified via X-ray crystallography, as demonstrated for related pyrrolo[3,4-c]pyrazole diones (e.g., orthorhombic crystal system with space group P212121) . Purity assessment requires a combination of 1H^1H/13C^{13}C NMR (e.g., δ 2.5–4.5 ppm for furopyrrolidine protons) and high-resolution mass spectrometry (HRMS) with <1 ppm error .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

  • Methodology : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for dissolution, while storage at –20°C under inert gas (N2_2) minimizes hydrolysis of the methanesulfonyl group. Stability studies using UV-Vis spectroscopy (λ = 230–280 nm) can track degradation over time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions at the methanesulfonyl group. For example, ICReDD’s workflow integrates quantum chemical calculations (e.g., Gibbs free energy profiles) with experimental validation to predict regioselectivity in heterocyclic systems . Compare computed activation energies (ΔG^‡) with experimental kinetic data to resolve discrepancies .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodology : Conduct meta-analysis of literature data with attention to stereochemical variations (e.g., rac- vs. enantiopure forms) and assay conditions. For example, discrepancies in IC50_{50} values for pyrrolidine-based inhibitors may arise from differences in cell permeability or off-target interactions. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can advanced separation technologies isolate diastereomers from racemic mixtures of this compound?

  • Methodology : Simulated moving bed (SMB) chromatography with cellulose triacetate columns achieves high-resolution separation. For scale-up, apply membrane-based enantioselective separation techniques, such as chiral selector-immobilized cellulose membranes, as described in CRDC subclass RDF2050104 .

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